N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound characterized by the presence of chloro, fluoro, and trifluoroacetimidoyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-6-fluoroaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-chloro-6-fluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Boronic acids and palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzaldehyde
- (2-Chloro-6-fluorophenyl)methanesulfonyl chloride
Uniqueness
N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H3Cl2F4N |
---|---|
Molecular Weight |
260.01 g/mol |
IUPAC Name |
N-(2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F4N/c9-4-2-1-3-5(11)6(4)15-7(10)8(12,13)14/h1-3H |
InChI Key |
VDWBTTLQLIBYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.